molecular formula C19H21FN2O3S B6117866 N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide

N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B6117866
M. Wt: 376.4 g/mol
InChI Key: GUQQKXFNVGXNPW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a sulfonylbenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 3-fluorophenylamine: This can be achieved through the fluorination of aniline derivatives.

    Synthesis of 4-methyl-3-piperidin-1-ylsulfonyl chloride: This involves the sulfonylation of 4-methylpiperidine with chlorosulfonic acid.

    Coupling Reaction: The final step involves coupling 3-fluorophenylamine with 4-methyl-3-piperidin-1-ylsulfonyl chloride under appropriate conditions, such as the presence of a base like triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide: shares structural similarities with other sulfonylbenzamide derivatives and fluorophenyl compounds.

    3-fluorophenyl)-4-methyl-2-(pyrrolidin-1-yl)pentan-1-one: A structural analog with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

  • The presence of the fluorophenyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical properties and potential applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-8-9-15(19(23)21-17-7-5-6-16(20)13-17)12-18(14)26(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQKXFNVGXNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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